Methyl 4-(fluorosulfonyl)-2-nitrobenzoate
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Overview
Description
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant utility in organic synthesis, chemical biology, and materials science. The presence of both nitro and fluorosulfonyl groups in the benzoate structure makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-2-nitrobenzoate typically involves the introduction of the fluorosulfonyl group into a pre-existing benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and consistency. The use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub is also a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted under specific conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzoates.
Reduction: Methyl 4-(fluorosulfonyl)-2-aminobenzoate.
Oxidation: Oxidized benzoate derivatives.
Scientific Research Applications
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a covalent inhibitor.
Mechanism of Action
The mechanism of action of methyl 4-(fluorosulfonyl)-2-nitrobenzoate involves the reactivity of the sulfonyl fluoride group. This group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
- Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
- Methyl 4-(methylsulfonyl)-2-nitrobenzoate
- Methyl 4-(trifluoromethylsulfonyl)-2-nitrobenzoate
Uniqueness: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. The fluorosulfonyl group is known for its balance of biocompatibility and protein reactivity, making it particularly useful in chemical biology applications .
Properties
Molecular Formula |
C8H6FNO6S |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
methyl 4-fluorosulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |
InChI Key |
UQQJCJKSYJCRKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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